molecular formula C27H37N9O7S3 B1215168 Cefotiam hexetil CAS No. 95761-91-4

Cefotiam hexetil

Cat. No. B1215168
CAS RN: 95761-91-4
M. Wt: 695.8 g/mol
InChI Key: VVFDMWZLBPUKTD-ZKRNHDOASA-N
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Description

Cefotiam hexetil is a pan-selenoprotein inhibitor and a prodrug form of the cephalosporin antibiotic cefotiam . It is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . As a beta-lactam, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .


Synthesis Analysis

The synthesis of Cefotiam hexetil hydrochloride involves several steps . The process begins with a reaction on cefotiam an acetate to prepare cefotiam salt. This is followed by a reaction on the cefotiam salt and carbonic acid-1-iodine ethyl ester cyclohexyl to prepare cefotiam hexetil in the presence of potassium carbonate. The obtained cefotiam hexetil is then crystallized and purified to prepare and obtain the cefotiam hexetil hydrochloride .


Molecular Structure Analysis

The molecular formula of Cefotiam hexetil hydrochloride is C27H39Cl2N9O7S3 . Its average mass is 768.756 Da and its monoisotopic mass is 767.151184 Da .


Chemical Reactions Analysis

As a beta-lactam antibiotic, Cefotiam hexetil’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins . This mechanism of action is common among cephalosporin antibiotics.


Physical And Chemical Properties Analysis

Cefotiam hexetil hydrochloride has a molecular weight of 768.76 and a molecular formula of C27H39Cl2N9O7S3 . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Treatment of Ear, Nose, and Throat Infections

Cefotiam hexetil, a pro-drug of cefotiam, has shown effectiveness in treating acute infections of the ear, nose, and throat. A study involving 60 patients reported a 90% clinical success rate (improvement or cure) with a daily administration of 600 mg. It also achieved an eradication rate of 63% for causative pathogens at the treatment's end (Maier, Attallah, & Weidauer, 1992).

2. Impact on Intestinal Flora

Research involving human volunteers demonstrated that oral cefotiam hexetil has limited impact on the composition of faecal microflora. This study highlights its effectiveness while maintaining the balance of gut microbiota, an important factor in overall health (Chachaty, Rosembaum, Tancrède, & Andremont, 1991).

3. Distribution in Human Lung Tissue

A study on the penetration of cefotiam in lung tissue after oral administration found it to be effective in reaching lung tissues, which is crucial for treating pulmonary infections. The study involved different dosing regimens and observed significant concentrations in lung tissues (Mignot et al., 2004).

4. Efficacy in Skin and Soft-Tissue Infections

Cefotiam hexetil was found to be effective in achieving therapeutic levels in skin tissue fluids, important for treating skin and soft-tissue infections. This study emphasizes its potential in treating bacterial infections of the skin and soft tissues (Korting et al., 2007).

5. Treatment of Acute Maxillary Sinusitis

In a study comparing 5-day vs. 10-day treatment regimens of cefotiam hexetil for acute maxillary sinusitis, both treatment durations showed similar effectiveness. This highlights its efficacy in shorter treatment courses for this condition (Géhanno, Loncle-Provot, & Le Kerneau, 2004).

6. Concentrations in Sinus Fluid

In patients with chronic sinusitis, cefotiam hexetil showed effective concentrations in sinus secretions. This suggests its suitability for treating sinus infections, with concentrations higher than the MICs for common pathogens found in sinus secretions up to 4 hours post-administration (Cherrier et al., 1993).

7. Determination of Unknown Impurities

Research on the determination of unknown impurities in cefotiam hexetil using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) contributes to the quality control and safety of this drug (Tang et al., 2013).

8. Antibiotic Prophylaxis in Neurosurgery

Cefotiam has been investigated for its effectiveness as a prophylactic antibiotic in neurosurgery, particularly for preventing wound infections following craniotomies. A significant reduction in post-operative bone flap infections was observed with its administration (Gaillard & Gilsbach, 2005).

9. Clinical Application and Safety

A study focusing on the rational clinical application of Cefotiam highlighted its safety, drug compatibility, and adverse reactions. This research is essential for understanding the safe medication practices with Cefotiam (Yuqing, 2012).

10. Automated HPLC Method for Determination in Plasma

An automated high-performance liquid chromatographic method using column switching was developed for the simultaneous determination of cefotiam and its derivatives in human plasma. This method is important for therapeutic drug monitoring and pharmacokinetic studies (Yamashita, Motohashi, & Yashiki, 1992).

Safety And Hazards

Cefotiam hexetil hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDMWZLBPUKTD-ZKRNHDOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914817
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotiam hexetil

CAS RN

95761-91-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95761-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam hexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOTIAM HEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
689
Citations
A Imada, S Hirai - International journal of antimicrobial agents, 1995 - Elsevier
Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Haemophilus inJtuenzae [1, 2]. CTM has been used for a long time in Japan. France, Germany, Italy, Belgium and …
Number of citations: 8 www.sciencedirect.com
P Cherrier, M Tod, V Le Gros, O Petitjean… - European Journal of …, 1993 - Springer
… up to 4 h after oral administration of cefotiam hexetil. Cefotiam hexetil is an ester prodrug of the cephalosporin cefotiam. Following oral administration of cefotiam hexetil, the drug is meta…
Number of citations: 10 link.springer.com
E Chachaty, M Rosembaum, C Tancrede… - Microbial ecology in …, 1991 - Taylor & Francis
… These results are similar to those published e1~ewhere.l~ Our results also indicated that treatment with oral cefotiam hexetil did not greatly alter the composition of the subjects' …
Number of citations: 7 www.tandfonline.com
C Carbon, A Chatelin, E Bingen, P Zuck… - Journal of …, 1995 - academic.oup.com
… of and compliance with a 5-day course of cefotiam hexetil (CTM) 200 mg bd with that of a 10-… In conclusion, a 5 day course of cefotiam hexetil was shown to be effective and safe therapy …
Number of citations: 44 academic.oup.com
A Mignot, L Millerioux, L Couraud, S Durgeat… - European journal of …, 1994 - Springer
… bid of cefotiam hexetil during 2 days are greater than the MIC of most common organisms found in pulmonary infections, and support the clinical use of oral cefotiam hexetil in community…
Number of citations: 2 link.springer.com
HC Korting, M Schäfer-Korting, E Kees… - European journal of …, 1990 - Springer
… It appears that the doses used in the investigation of cefotiam hexetil in skin infections (100-200 … In conclusion, the present results suggest that cefotiam hexetil 400 mg tidpo, should be …
Number of citations: 7 link.springer.com
V Querol-Ferrer, R Zini… - Journal of pharmacy and …, 1991 - academic.oup.com
… After oral administration, cefotiam hexetil is hydrolysed in the gut and absorbed as cefotiam. The main metabolite found in blood is cyclohexanol. The purpose of this study was to …
Number of citations: 13 academic.oup.com
W Ronggeng, Z Yougui, L Nei… - 2012 International …, 2012 - ieeexplore.ieee.org
The derivative of ceoftiam hexetil, which include a pair of isomers (the ratio of the isomers 1:1), was prepared and identified in this article. Two ?-3 isomers were separated by MCI-GEL …
Number of citations: 4 ieeexplore.ieee.org
A Saito, H Fukuhara, J Inadome… - …, 1994 - tohoku.pure.elsevier.com
… the efficacy, safety and usefulness of S-1108, a new ester-type oral cephem antibiotic, in bacterial pneumonia, we carried out a double-blind comparative study with cefotiam hexetil (…
Number of citations: 2 tohoku.pure.elsevier.com
H Mizutani, S Ohyanagi… - Clinical and Experimental …, 1996 - academic.oup.com
… Furthermore, we experienced anaphylaxis from cefotiam hexetil hydrochloride (CTM-HE), a derivative of CTM for oral use, presumed to be induced by cross-reaction to occupationally …
Number of citations: 9 academic.oup.com

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